rac-trans 3'-Aminomethyl Nicotine

Description

BenchChem offers high-quality rac-trans 3'-Aminomethyl Nicotine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-trans 3'-Aminomethyl Nicotine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

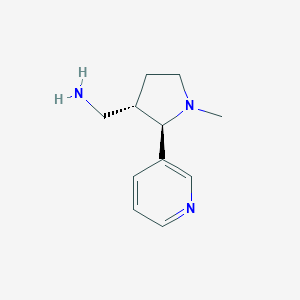

[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCSWXAFXSTAI-GXSJLCMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CN=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587763 |

Source

|

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623579-03-3 |

Source

|

| Record name | 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to rac-trans-3'-Aminomethyl Nicotine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-trans-3'-Aminomethyl Nicotine is a nicotine derivative that has garnered interest within the scientific community.[1][2] It is characterized by an aminomethyl group at the 3' position of the pyrrolidine ring of the nicotine structure.[3] This modification presents a potential point for further chemical elaboration and may influence its pharmacological profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of rac-trans-3'-Aminomethyl Nicotine, offering a valuable resource for researchers in medicinal chemistry and drug development. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1][2]

Chemical and Physical Properties

rac-trans-3'-Aminomethyl Nicotine is a nicotine conjugate with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol .[1][4] The "rac" designation indicates that it is a racemic mixture of enantiomers, while "trans" refers to the stereochemical arrangement of the substituents on the pyrrolidine ring.

A summary of its key computed chemical and physical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C11H17N3 | Santa Cruz Biotechnology[1], PubChem[4] |

| Molecular Weight | 191.27 g/mol | Santa Cruz Biotechnology[1], PubChem[4] |

| IUPAC Name | [(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine | Alfa Chemistry[3] |

| CAS Number | 623579-03-3 | Santa Cruz Biotechnology[1] |

| Purity | ≥98% | Santa Cruz Biotechnology[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Solubility | Soluble in Methanol | Toronto Research Chemicals[5] |

| Storage Temperature | 4°C or -20°C | United States Biological[6], Toronto Research Chemicals[5] |

Synthesis and Purification

Hypothetical Synthesis Workflow

A potential, though unverified, synthetic pathway could start from a commercially available nicotine derivative. The following is a conceptual outline and has not been experimentally validated.

Caption: Hypothetical synthesis workflow for rac-trans-3'-Aminomethyl Nicotine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis and purification of rac-trans-3'-Aminomethyl Nicotine. This protocol is for illustrative purposes only and would require significant optimization and validation.

-

Amide Formation:

-

Dissolve a suitable nicotine precursor with a carboxylic acid group at the 3' position in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA).

-

Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

-

Reduction of the Amide:

-

Carefully add the crude amide product to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., THF) at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Quench the reaction cautiously by the sequential addition of water and an aqueous base solution.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Combine the organic layers, dry, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified rac-trans-3'-Aminomethyl Nicotine.

-

Pharmacological Considerations

The pharmacological properties of rac-trans-3'-Aminomethyl Nicotine are not well-documented in the public domain. However, as a nicotine analog, its primary site of action is expected to be the nicotinic acetylcholine receptors (nAChRs). The introduction of the aminomethyl group at the 3' position could potentially alter its binding affinity and functional activity at different nAChR subtypes compared to nicotine.

Hypothesized Interaction with nAChRs

The aminomethyl group could introduce an additional hydrogen bonding interaction with the receptor, potentially increasing its affinity. The racemic nature of the compound means that the two enantiomers may exhibit different pharmacological profiles.

Caption: Conceptual diagram of rac-trans-3'-Aminomethyl Nicotine interacting with a neuronal nAChR.

Analytical Characterization

The identity and purity of synthesized rac-trans-3'-Aminomethyl Nicotine would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Chiral chromatography methods could be employed to separate and analyze the individual enantiomers.[8]

Illustrative Analytical Workflow

A typical workflow for the analytical characterization would involve the following steps:

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

rac-trans-3'-Aminomethyl Nicotine is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[9][10] All work should be conducted in a well-ventilated fume hood.[9]

Conclusion

rac-trans-3'-Aminomethyl Nicotine is a nicotine derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, a plausible, though unvalidated, synthetic approach, and standard analytical methodologies for its characterization. As with any research chemical, proper safety precautions must be taken during its handling and use. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

-

PubChem. rac-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine. [Link]

-

PubChem. Rac-trans-nicotine-1'-oxide-d3. [Link]

-

MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]

-

INCHEM. Nicotine (PIM). [Link]

-

PubChem. (-)-trans 3'-Aminomethyl Nicotine. [Link]

-

Scientific Research Publishing. A Novel Approach for the Synthesis of (R) and (S)-Nicotine. [Link]

-

Carl ROTH. Safety Data Sheet: (-)-Nicotine. [Link]

-

Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mybiosource.com [mybiosource.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. rac-((2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine | C11H17N3 | CID 16744274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. usbio.net [usbio.net]

- 7. mdpi.com [mdpi.com]

- 8. reynoldsscience.com [reynoldsscience.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com:443 [carlroth.com:443]

mechanism of action of 3'-Aminomethyl Nicotine

An In-depth Technical Guide to the Mechanism of Action of 3'-Aminomethyl Nicotine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

3'-Aminomethyl Nicotine (3'AmNic) is a synthetically derived analog of nicotine, distinguished by the addition of an aminomethyl group at the 3' position of the pyrrolidine ring. While its primary and most extensively documented role is that of a critical hapten in the development of anti-nicotine vaccines, its structural congruence with nicotine suggests a potential for direct pharmacological activity at nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive analysis of 3'AmNic's mechanism of action, bifurcated into its established role in immunotherapy and a detailed, protocol-driven framework for elucidating its putative direct actions on nAChRs. We will explore the methodologies required to characterize its binding affinity, functional potency, and downstream signaling effects, thereby providing a complete scientific narrative for researchers in pharmacology and drug development.

Part 1: The Established Immunological Mechanism of Action

The predominant application of 3'-Aminomethyl Nicotine in the scientific literature is as a hapten in anti-nicotine immunotherapies, such as the NicVAX® vaccine.[1] In this context, the mechanism of action is not pharmacological but immunological.

1.1. The Hapten-Carrier Principle Nicotine itself is too small a molecule to be immunogenic (i.e., to be recognized by the immune system and elicit an antibody response). To overcome this, it is chemically modified and conjugated to a large carrier protein, such as a recombinant Pseudomonas aeruginosa exoprotein A (rEPA) or Diphtheria Toxoid (DT).[1][2] The 3'AmNic derivative is ideal for this purpose, as the aminomethyl group provides a convenient chemical handle for stable covalent linkage to the carrier protein without significantly obscuring the core nicotine structure.

1.2. Elicitation of Nicotine-Specific Antibodies Once the 3'AmNic-carrier conjugate is administered, the immune system recognizes the large carrier protein and, in the process, also generates antibodies against the smaller, attached 3'AmNic hapten. Due to the structural similarity, these antibodies are capable of recognizing and binding to native nicotine.

1.3. Peripheral Sequestration of Nicotine The therapeutic mechanism of the vaccine is the peripheral sequestration of nicotine. When a vaccinated individual smokes, the generated anti-nicotine antibodies bind to nicotine molecules in the bloodstream.[2] This antibody-nicotine complex is too large to cross the blood-brain barrier. By preventing nicotine from reaching its receptors in the central nervous system (CNS), the vaccine aims to blunt the rewarding and reinforcing effects of smoking, thereby aiding in smoking cessation.[1][2]

Part 2: A Framework for Elucidating the Direct Pharmacological Mechanism of Action

Given its structure as a nicotine analog, it is highly probable that 3'-Aminomethyl Nicotine interacts directly with neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are the primary molecular targets for nicotine and are central to its addictive properties.[3][4] nAChRs are pentameric structures assembled from a variety of subunits (e.g., α2–α10, β2–β4), with the α4β2 subtype being the most abundant in the brain and having the highest affinity for nicotine.[5][6][7]

The following sections provide the experimental framework and detailed protocols necessary to fully characterize the direct mechanism of action of 3'AmNic or any novel nicotinic analog.

2.1. Determination of nAChR Binding Affinity and Selectivity

The first step in characterizing a novel ligand is to determine its binding affinity (Ki) for various nAChR subtypes. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3'-Aminomethyl Nicotine for human α4β2 and α3β4 nAChR subtypes.

Methodology Rationale: This assay measures the ability of an unlabeled test compound (3'AmNic) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]epibatidine) for binding to a specific receptor subtype. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the Ki is calculated. Using cell lines individually expressing different nAChR subtypes allows for the determination of subtype selectivity.[8][9]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK) 293 cells stably transfected with genes for the desired human nAChR subunits (e.g., α4 and β2).

-

Harvest cells and homogenize in ice-cold binding buffer (e.g., Tris-HCl, NaCl, MgCl₂, CaCl₂) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding Buffer.

-

A serial dilution of 3'-Aminomethyl Nicotine (e.g., from 100 µM to 10 pM).

-

A fixed concentration of the radioligand, [³H]epibatidine (typically at or below its Kd value, e.g., 50-100 pM).

-

Membrane preparation (e.g., 20-50 µg of protein).

-

-

Total Binding Control: Wells containing buffer, radioligand, and membranes, but no competitor.

-

Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a saturating concentration of a known high-affinity non-radiolabeled ligand (e.g., 300 µM nicotine or 1 µM epibatidine) to define background signal.

-

Incubate the plate for 2-4 hours at room temperature or 4°C to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through).

-

Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.

-

Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and seal.

-

Quantify the radioactivity (in disintegrations per minute, DPM) for each filter spot using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of 3'-Aminomethyl Nicotine.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | nAChR Subtype | Ki (nM) [Hypothetical Data] | Selectivity Ratio (α3β4 / α4β2) |

| Nicotine | α4β2 | 1.5 | 66.7 |

| α3β4 | 100 | ||

| 3'-Aminomethyl Nicotine | α4β2 | 15 | 13.3 |

| α3β4 | 200 |

Experimental Workflow Diagram

Caption: Workflow for Radioligand Binding Assay.

2.2. Functional Characterization of nAChR Activity

After determining if 3'AmNic binds to nAChRs, the next critical step is to define its functional effect. Is it an agonist that activates the receptor, an antagonist that blocks it, or a partial agonist with intermediate activity? This is best answered using electrophysiology.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional activity (agonist/antagonist) and potency (EC₅₀/IC₅₀) of 3'-Aminomethyl Nicotine at human α4β2 nAChRs.

Methodology Rationale: TEVC on Xenopus laevis oocytes expressing a specific nAChR subtype is a robust system for studying ligand-gated ion channels. The large size of the oocytes allows for stable, long-term recordings. By clamping the membrane voltage, one can directly measure the ion current flowing through the channel in response to drug application, providing a real-time readout of receptor function.

Step-by-Step Protocol:

-

Oocyte Preparation:

-

Surgically harvest oocytes from a female Xenopus laevis frog.

-

Treat oocytes with collagenase to defolliculate (remove surrounding follicular cells).

-

Microinject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

TEVC Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one for measuring membrane voltage and one for injecting current.

-

Clamp the membrane potential at a holding potential where there is a strong driving force for cations (e.g., -60 to -80 mV).

-

Establish a stable baseline current.

-

-

Agonist Testing:

-

Apply a known saturating concentration of acetylcholine (ACh) or nicotine to confirm receptor expression and obtain a maximum response (Imax).

-

To determine if 3'AmNic is an agonist, apply increasing concentrations of the compound and measure the peak inward current at each concentration.

-

Wash with saline solution between applications until the current returns to baseline.

-

-

Antagonist Testing:

-

If 3'AmNic shows no agonist activity, test for antagonism.

-

Co-apply a fixed, sub-maximal concentration of a known agonist (e.g., the EC₅₀ concentration of ACh) with increasing concentrations of 3'AmNic.

-

Measure the degree of inhibition of the agonist-evoked current.

-

-

Data Analysis:

-

For Agonists: Normalize the current evoked by 3'AmNic to the maximum response (Imax) from the control agonist. Plot the normalized response vs. log concentration and fit to a sigmoidal curve to determine the EC₅₀ (concentration for 50% maximal effect) and efficacy (% of Imax).

-

For Antagonists: Plot the % inhibition of the control agonist response vs. log concentration of 3'AmNic and fit to determine the IC₅₀ (concentration for 50% inhibition).

-

Signaling Pathway Diagram

Sources

- 1. Immunogenicity and Smoking Cessation Outcomes for a Novel Nicotine Immunotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of rac-trans-3'-Aminomethyl Nicotine: A Technical Guide for Preclinical Research and Development

Abstract

This technical guide provides a comprehensive overview of the pharmacological landscape of rac-trans-3'-Aminomethyl Nicotine (3'-AMN). While primarily recognized for its pivotal role as a hapten in the development of anti-nicotine vaccines, its inherent structural similarity to nicotine warrants a thorough investigation into its potential as a direct-acting nicotinic acetylcholine receptor (nAChR) ligand. This document synthesizes the available structural data, contextualizes its place within the broader structure-activity relationships of nicotinic compounds, and provides detailed, field-proven methodologies for its complete pharmacological characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the understanding and therapeutic application of novel nicotinic ligands.

Introduction: A Molecule with Dual Potential

Nicotine, the principal psychoactive alkaloid in tobacco, exerts its profound effects on the central nervous system (CNS) primarily through its interaction with a diverse family of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs). The complex pharmacology of nicotine, including its roles in addiction, cognition, and arousal, has spurred the development of novel ligands that can selectively target nAChR subtypes to treat a range of disorders from nicotine dependence to neurodegenerative diseases.

rac-trans-3'-Aminomethyl Nicotine (3'-AMN) emerges as a molecule of significant interest. Its primary application to date has been as a critical component in anti-nicotine immunotherapies, such as NicVAX. In this context, the aminomethyl group serves as a chemical handle to conjugate the nicotine-like structure to a larger carrier protein, thereby eliciting an immune response that generates nicotine-specific antibodies. However, the introduction of a functional group at the 3' position of the pyrrolidine ring raises critical questions about its intrinsic pharmacological activity. Does 3'-AMN act as an agonist, antagonist, or allosteric modulator at nAChRs? What is its receptor subtype selectivity and pharmacokinetic profile?

This guide addresses these questions by providing a logical framework for the complete pharmacological evaluation of 3'-AMN, from initial synthesis and receptor binding to functional characterization and preclinical behavioral assessment.

Molecular Profile and Synthesis Overview

The foundational step in any pharmacological investigation is understanding the molecule's structure and establishing a reliable synthetic route.

Molecular Structure:

-

IUPAC Name: [(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine

-

CAS Number: 623579-03-3

-

Molecular Formula: C₁₁H₁₇N₃

-

Molecular Weight: 191.27 g/mol

The structure consists of the core nicotine scaffold—a pyridine ring linked to an N-methylpyrrolidine ring—with a key modification: an aminomethyl group (-CH₂NH₂) at the 3' position of the pyrrolidine ring in a trans configuration relative to the pyridine ring. This modification introduces a primary amine, increasing polarity and providing a site for chemical conjugation.

Synthetic Workflow: A Generalized Approach

The synthesis of 3'-substituted nicotine analogs is a well-documented field[1][2]. A generalized, multi-step synthetic workflow is outlined below. The rationale behind this pathway is to build the core nicotine structure while introducing the desired functionality at the 3' position.

Pharmacokinetics: The Fate of 3'-AMN in the Body

A compound's therapeutic potential is critically dependent on its pharmacokinetic (PK) profile: Absorption, Distribution, Metabolism, and Excretion (ADME). While no specific PK data for 3'-AMN has been published, we can outline the necessary experimental approach, drawing parallels from studies on nicotine and its metabolites like trans-3'-hydroxycotinine.[3][4][5]

Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Compound Administration: Administer a single dose of 3'-AMN to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.[3]

-

Causality: The IV route provides a direct measure of systemic circulation and is used to calculate clearance and volume of distribution. The PO route is essential for determining oral bioavailability.

-

-

Sample Collection: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration. Collect urine and feces over 24-48 hours.

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of 3'-AMN and potential metabolites in plasma and other matrices.

-

Causality: LC-MS/MS is the industry standard for its high sensitivity and specificity, allowing for accurate quantification of drug concentrations even at low levels.

-

-

PK Parameter Calculation:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

-

Data Presentation: Key Pharmacokinetic Parameters

This table outlines the essential parameters to be determined and serves as a template for reporting results.

| Parameter | Route | Definition | Expected Outcome/Significance |

| Cₘₐₓ (ng/mL) | IV, PO | Maximum observed plasma concentration | Indicates the extent of absorption. |

| Tₘₐₓ (h) | PO | Time to reach Cₘₐₓ | Indicates the rate of absorption. |

| AUC (ng*h/mL) | IV, PO | Area under the plasma concentration-time curve | Represents total drug exposure. |

| t₁/₂ (h) | IV | Elimination half-life | Determines dosing interval. |

| CL (L/h/kg) | IV | Clearance | Rate of drug removal from the body. |

| Vd (L/kg) | IV | Volume of distribution | Indicates extent of tissue distribution. |

| F% | PO | Oral Bioavailability (AUC_PO / AUC_IV) * 100 | Percentage of oral dose reaching systemic circulation. |

In Vivo Behavioral Pharmacology: Assessing CNS Effects

Should 3'-AMN demonstrate significant nAChR activity in vitro, the next logical step is to assess its effects on CNS function and behavior in preclinical models. These assays are designed to probe the compound's potential therapeutic efficacy and side-effect profile.

Protocol: Nicotine Discrimination Assay

This assay determines if an animal perceives the subjective effects of 3'-AMN as being similar to nicotine, which is predictive of its abuse potential and mechanism of action.

-

Training: Train rats to press one of two levers after an injection of nicotine (e.g., 0.4 mg/kg) and the other lever after an injection of saline to receive a food reward.

-

Testing: Once the animals reliably press the correct lever (>80% accuracy), administer various doses of 3'-AMN and observe which lever they press.

-

Interpretation: If the animals predominantly press the nicotine-associated lever, it indicates that 3'-AMN produces nicotine-like subjective effects, likely mediated by nAChRs.

Protocol: Locomotor Activity Assessment

This test evaluates the stimulant or depressant effects of the compound.

-

Habituation: Place mice or rats in an open-field arena and allow them to habituate.

-

Administration: Administer a dose of 3'-AMN or vehicle.

-

Recording: Use automated tracking software to record locomotor activity (e.g., total distance traveled, rearing frequency) over a set period (e.g., 60 minutes).

-

Interpretation: An increase in locomotor activity suggests stimulant properties, a common effect of nAChR agonists.[6]

Protocol: Novel Object Recognition (NOR) Task

This assay assesses the pro-cognitive potential of 3'-AMN, particularly its effects on recognition memory.

-

Familiarization Phase: Allow an animal to explore an arena containing two identical objects.

-

Retention Interval: After a delay, return the animal to the arena.

-

Test Phase: The arena now contains one familiar object and one novel object. 3'-AMN or vehicle is administered before the familiarization or test phase.

-

Interpretation: A cognitively healthy animal will spend more time exploring the novel object. An improvement in the discrimination index (time with novel object / total time) in drug-treated animals compared to vehicle suggests cognitive enhancement.[7]

Conclusion and Future Directions

rac-trans-3'-Aminomethyl Nicotine stands at a fascinating intersection of medicinal chemistry and pharmacology. While its role as a hapten is established, its potential as a direct-acting nAChR ligand remains an open and compelling area of investigation. The structural modification at the 3' position suggests its pharmacological profile will differ from nicotine, but the nature of this difference—be it in affinity, efficacy, or subtype selectivity—can only be revealed through rigorous empirical study.

This guide provides the strategic framework and detailed methodologies necessary to systematically unveil the pharmacology of 3'-AMN. By executing the described binding, functional, pharmacokinetic, and behavioral assays, researchers can generate a comprehensive data package. This will not only clarify the molecule's mechanism of action but also determine its potential for development as a novel therapeutic agent for CNS disorders, moving it beyond its current application and potentially unlocking new avenues for the treatment of nicotine addiction and other neurological conditions.

References

-

Lin, N. H., Carrera Jr, G. M., & Anderson, D. J. (1994). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 37(21), 3542-3553. [Link]

-

Lin, N. H., Carrera Jr, G. M., & Anderson, D. J. (1994). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Semantic Scholar. [Link]

-

McCluskie, M. J., et al. (2013). Enhancing immunogenicity of a 3'aminomethylnicotine-DT-conjugate anti-nicotine vaccine with CpG adjuvant in mice and non-human primates. International Immunopharmacology. [Link]

-

Wichitnithad, W., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1723. [Link]

-

Balboni, G., et al. (2000). Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors. European Journal of Medicinal Chemistry, 35(11), 979-988. [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob III, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29-60. [Link]

-

Bontempi, B., et al. (2005). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. Journal of Biological Chemistry, 280(27), 25834-25842. [Link]

-

Gotti, C., et al. (2006). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Journal of Neuroscience, 26(11), 3015-3025. [Link]

-

Marks, M. J., et al. (2004). Binding and functional activity of nicotinic cholinergic receptors in selected rat brain regions are increased following long-term but not short-term nicotine treatment. Journal of Neurochemistry, 90(1), 40-49. [Link]

-

Jackson, K. J., et al. (2010). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Neuropharmacology, 58(7), 1043-1056. [Link]

-

Lodge, D. J., & Grace, A. A. (2021). Nicotine Administration Normalizes Behavioral and Neurophysiological Perturbations in the MAM Rodent Model of Schizophrenia. Schizophrenia Bulletin, 47(6), 1735-1743. [Link]

-

Samaha, A. N., et al. (2005). Rapid delivery of nicotine promotes behavioral sensitization and alters its neurobiological impact. Biological Psychiatry, 57(4), 351-360. [Link]

-

Tang, Y., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, 202(2), 196-209. [Link]

-

Neurath, G. B., et al. (1987). Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers. Klinische Wochenschrift, 65(11), 513-519. [Link]

-

Benowitz, N. L., et al. (2002). trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 53(1), 59-65. [Link]

Sources

- 1. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid delivery of nicotine promotes behavioral sensitization and alters its neurobiological impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotine Administration Normalizes Behavioral and Neurophysiological Perturbations in the MAM Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Binding Affinity of Aminomethyl Nicotine Analogs

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the in vitro binding affinity of aminomethyl nicotine analogs to their primary molecular targets, the neuronal nicotinic acetylcholine receptors (nAChRs). We will delve into the core principles, detailed experimental protocols, structure-activity relationship (SAR) insights, and data interpretation, moving beyond a simple recitation of steps to explain the critical reasoning behind experimental design.

Foundational Concepts: Nicotinic Receptors and Aminomethyl Nicotine Analogs

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, leads to the influx of cations, thereby modulating neuronal excitability and neurotransmitter release.[2] The diverse assembly of nAChR subunits (e.g., α2-α10, β2-β4) gives rise to a multitude of receptor subtypes, each with distinct pharmacological profiles.[2]

Among these, the α4β2 and α7 subtypes are the most abundant and widely studied in the central nervous system.[3][4] The α4β2 nAChR, in particular, is the high-affinity binding site for nicotine and is critically implicated in the reinforcing effects and addictive properties of tobacco.[5][6] Consequently, it is a primary target for smoking cessation therapies.[7] The α7 nAChR is implicated in cognitive processes, making it a target for neurological and psychiatric disorders.[8]

Aminomethyl nicotine analogs are synthetic derivatives of nicotine, often modified at the pyrrolidine ring. These modifications are designed to explore and optimize binding affinity, subtype selectivity, and functional activity (agonist, partial agonist, or antagonist), with the ultimate goal of developing novel therapeutics.[9] Understanding their binding characteristics is the foundational first step in this drug discovery process.

The Core of Affinity Determination: Radioligand Binding Assays

The gold standard for quantifying the affinity of a test compound for a specific receptor is the radioligand binding assay. This technique relies on the principle of competitive displacement of a high-affinity, radioactively labeled ligand (radioligand) from the receptor by an unlabeled test compound. The two primary formats are saturation binding (to determine receptor density, Bmax, and the radioligand's dissociation constant, Kd) and competitive inhibition (to determine the inhibitory constant, Ki, of a test compound). For screening analogs, competitive inhibition assays are paramount.

Causality in Assay Design: Why These Choices Matter

The selection of the radioligand, receptor source, and assay conditions is not arbitrary; it is dictated by the specific nAChR subtype being investigated and the need for robust, reproducible data.

-

Receptor Source: While tissue homogenates from specific brain regions rich in a particular subtype (e.g., rat cerebral cortex for α4β2) can be used, the modern standard involves recombinant cell lines (e.g., HEK-293) stably expressing a defined combination of nAChR subunits.[6][10] This approach offers a homogenous population of the target receptor, eliminating the confounding presence of other subtypes and ensuring higher data fidelity.

-

Choice of Radioligand: The radioligand must exhibit high affinity and selectivity for the target subtype.

-

Non-Specific Binding Determination: A critical control is the measurement of non-specific binding, which represents the fraction of the radioligand that binds to components other than the target receptor. This is determined by including a high concentration of a known, non-radioactive ligand (e.g., nicotine or epibatidine) in a parallel set of tubes to saturate the specific binding sites. True specific binding is then calculated by subtracting this non-specific binding from the total binding.

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a typical competitive radioligand binding assay workflow. The inherent logic of including controls for total binding, non-specific binding, and a range of competitor concentrations ensures the self-validation of the resulting data.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Inhibition Assay for α4β2 nAChRs

This protocol provides a framework for determining the binding affinity of an aminomethyl nicotine analog at the human α4β2 nAChR.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing human α4 and β2 subunits.

-

Radioligand: [³H]cytisine (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: Aminomethyl nicotine analog, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Non-Specific Determinate: (-)-Nicotine at a final concentration of 10 µM.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: On the day of the experiment, thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields sufficient specific binding (e.g., 20-40 µg protein per well).

-

Assay Setup: In a 96-well plate or individual tubes, add the following in triplicate:

-

Total Binding: 50 µL assay buffer.

-

Non-Specific Binding (NSB): 50 µL of 10 µM (-)-Nicotine.

-

Competition: 50 µL of the aminomethyl nicotine analog at various concentrations.

-

-

Add Radioligand: Add 50 µL of [³H]cytisine (diluted in assay buffer to a final concentration near its Kd, e.g., 1-2 nM) to all wells.

-

Add Receptor Membranes: Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Termination & Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding versus the log concentration of the aminomethyl nicotine analog.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Structure-Activity Relationships (SAR) and Data Interpretation

The power of these assays lies in the systematic evaluation of a series of analogs, which reveals crucial structure-activity relationships.

Key Structural Modifications and Their Impact

-

Pyrrolidine Ring Modifications: Substitutions on the N-methylpyrrolidine moiety of nicotine can significantly alter binding affinity.[9] Quantitative SAR studies have shown that bulky substituents can be detrimental to binding.[9]

-

Pyridine Ring Modifications: Altering the electronics and sterics of the pyridine ring can modulate both affinity and subtype selectivity. For example, introducing substituents can shift selectivity between α4β2 and α3β4 or α7 subtypes.[10][12]

-

Conformational Constraint: Creating conformationally restricted analogs, where the bond between the two rings is locked, can lead to increased affinity and selectivity by favoring the bioactive conformation required for receptor binding.[13]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different analogs and receptor subtypes.

| Analog | nAChR Subtype | Radioligand | Ki (nM) | Selectivity vs. α4β2 |

| Nicotine | α4β2 | [³H]cytisine | ~1-5 | - |

| α7 | [³H]MLA | >1000 | - | |

| Varenicline | α4β2 | [³H]cytisine | ~0.1 | - |

| α7 | [³H]MLA | ~322 | ~3220-fold | |

| Analog X | α4β2 | [³H]cytisine | 0.5 | - |

| α7 | [³H]MLA | 500 | 1000-fold | |

| α3β4 | [³H]epibatidine | 25 | 50-fold | |

| Analog Y | α4β2 | [³H]cytisine | 15 | - |

| α7 | [³H]MLA | 10 | 0.67-fold (α7 selective) |

Data are representative and compiled for illustrative purposes.

Interpreting the Data:

-

Potency: A lower Ki value indicates higher binding affinity (greater potency). In the table, Varenicline and Analog X are more potent at the α4β2 receptor than nicotine.

-

Selectivity: This is the ratio of Ki values for different receptor subtypes. A high selectivity ratio is often a desirable trait for therapeutic candidates to minimize off-target effects. Analog X shows high selectivity for the α4β2 subtype over α7 and α3β4. Conversely, Analog Y demonstrates selectivity for the α7 subtype.

-

Mechanism of Action: It is crucial to remember that binding affinity does not define functional activity. A high-affinity ligand could be a full agonist, a partial agonist, or a competitive antagonist.[2][14] Therefore, binding assays are a critical first screen, which must be followed by functional assays (e.g., two-electrode voltage clamp or calcium flux assays) to determine the efficacy of the analog.[15]

Advanced Considerations and Future Directions

While competitive radioligand binding is the workhorse, it's important to be aware of its limitations and complementary techniques.

-

Allosteric Modulators: These compounds bind to a site on the receptor distinct from the acetylcholine binding site and can be positive (PAMs) or negative (NAMs) allosteric modulators.[3][15] They will not be readily identified in competitive binding assays using an orthosteric radioligand. Specific functional assays are required to characterize their activity.

-

Open-Channel Blockers: Some compounds may block the ion channel pore when it is open.[1] Their affinity cannot be determined by traditional binding assays and requires electrophysiological techniques.[1]

-

Computational Modeling: Molecular docking studies, using crystal structures of nAChRs, can provide valuable insights into the binding modes of different analogs, helping to rationalize observed SAR and guide the design of new compounds.[2][16]

The systematic application of the principles and protocols outlined in this guide will empower researchers to generate high-quality, interpretable data on the in vitro binding affinity of novel aminomethyl nicotine analogs, a critical step in the journey toward developing next-generation therapeutics targeting the nicotinic acetylcholine receptor system.

References

- Benchchem. Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α.

-

Marks, M. J., & Collins, A. C. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]

- Benchchem. Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).

-

Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Gualtieri, F. (2016). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 21(11), 1563. [Link]

-

ResearchGate. A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]

-

Toll, L., et al. (2012). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. ACS Chemical Neuroscience, 3(1), 36–45. [Link]

-

Arias, H. R., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(11), 2999. [Link]

-

Arias, H. R. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270. [Link]

-

Carroll, F. I., et al. (2012). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Journal of Medicinal Chemistry, 55(17), 7834–7843. [Link]

-

Carroll, F. I., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(1), 211–222. [Link]

-

Henderson, B. J., et al. (2019). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 24(18), 3244. [Link]

-

Lesar, A., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. Journal of Physical Chemistry B, 125(20), 5274–5283. [Link]

-

Jadey, S., et al. (2012). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of General Physiology, 140(4), 397–411. [Link]

-

Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211–2217. [Link]

-

Li, X., & Li, M. D. (2012). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy, S4, 006. [Link]

-

Balle, T., et al. (2011). Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 80(5), 869–880. [Link]

-

Hal-Rezaie, S., et al. (2010). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(10), 3043–3047. [Link]

-

ResearchGate. The α 7 affinity and selectivity of heterocyclic analogs SEN12333.... [Link]

-

Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(16), 2560–2565. [Link]

-

Lesar, A., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(20), 5274–5283. [Link]

-

Govind, A. P., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 8(2), ENEURO.0494-20.2021. [Link]

-

Gadaleta, D., et al. (2020). Small molecule ligands for α9 * and α7 nicotinic receptors: A survey and an update, respectively. European Journal of Medicinal Chemistry, 198, 112349. [Link]

-

Celie, P. H., et al. (2011). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 286(21), 18771–18779. [Link]

-

George, A. A., & Varghese, M. (2007). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian Journal of Pharmacology, 39(1), 19. [Link]

-

Shah, D., et al. (2015). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Proceedings of the National Academy of Sciences, 112(35), E4882–E4891. [Link]

-

ResearchGate. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.miami.edu]

- 13. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]

- 16. osti.gov [osti.gov]

Whitepaper: The Therapeutic Potential of Synthetic Nicotine Analogs

A Technical Guide for Drug Development Professionals

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes within the central nervous system (CNS), making them high-value targets for therapeutic intervention in neurological and psychiatric disorders.[1][2] While nicotine, the primary alkaloid in tobacco, is a well-known agonist of these receptors, its therapeutic utility is severely hampered by a poor safety profile, high addictive potential, and lack of receptor subtype selectivity.[1][3] This has driven the development of synthetic nicotine analogs, a diverse class of molecules designed to selectively modulate specific nAChR subtypes, thereby maximizing therapeutic efficacy while minimizing adverse effects. This guide provides an in-depth technical overview of the rationale, synthesis, pharmacological evaluation, and therapeutic potential of key synthetic nicotine analogs. We will explore the molecular mechanisms of action, detail essential preclinical evaluation protocols, and discuss the promising clinical applications for conditions ranging from nicotine addiction and neuropathic pain to cognitive disorders like Alzheimer's disease and schizophrenia.

The Rationale for Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The therapeutic promise of nicotine analogs is rooted in the diverse and vital functions of the nAChR family. These receptors are pentameric structures assembled from a variety of subunits (e.g., α2-α7, β2-β4), with the specific subunit composition determining the receptor's pharmacological and physiological properties.[2][4] In the mammalian brain, the α4β2 and α7 subtypes are the most abundant and have been the focus of extensive drug development efforts.[2][5][6]

-

α4β2 nAChRs:* These receptors are high-affinity binding sites for nicotine and are densely expressed in brain regions associated with reward, such as the ventral tegmental area.[2][7] Their activation leads to dopamine release, a key mechanism underlying nicotine's reinforcing and addictive properties.[3][8][9] Consequently, modulating α4β2 receptors is a primary strategy for treating nicotine dependence.[9][10] This subtype is also implicated in pain perception, making it a target for novel analgesics.[11]

-

α7 nAChRs: These receptors possess high calcium permeability and are critically involved in cognitive functions such as learning, memory, and attention.[5][6][12] Their dysfunction is linked to the pathophysiology of schizophrenia and Alzheimer's disease.[6] Agonists and positive allosteric modulators of the α7 nAChR are therefore being investigated as potential treatments for cognitive deficits.[12][13]

The fundamental premise of developing synthetic analogs is to achieve subtype selectivity . By designing molecules that preferentially act on a specific nAChR subtype (e.g., an α7 agonist or an α4β2 partial agonist), it is possible to isolate a desired therapeutic effect (like cognitive enhancement) from undesirable effects (like addiction and toxicity).[1][12]

Downstream Signaling and Neuroprotection

Beyond their role as ion channels, nAChRs trigger crucial intracellular signaling cascades. Agonist binding, particularly at α7 receptors, leads to calcium influx, which in turn activates pathways like the phosphoinositide 3-kinase (PI3K)-Akt pathway.[5] This cascade is a major driver of neurotrophin-mediated cell survival and is implicated in the neuroprotective effects observed with long-term nAChR stimulation against insults like β-amyloid toxicity.[5][14]

Prominent Classes of Synthetic Nicotine Analogs

Medicinal chemistry efforts have yielded several classes of analogs, each with a distinct pharmacological profile and therapeutic target.

α4β2 Partial Agonists: Varenicline

Varenicline (Chantix®) is the archetypal success story for synthetic nicotine analogs. It was rationally designed as a partial agonist for the α4β2 nAChR to aid in smoking cessation.[8][15][16][17]

-

Mechanism of Action: Varenicline's efficacy stems from its dual activity.[18]

-

Agonist Activity: In the absence of nicotine (during a quit attempt), it moderately stimulates α4β2 receptors, leading to a sustained, low-level release of dopamine. This alleviates withdrawal symptoms and cravings.[15][18][19]

-

Antagonist Activity: In the presence of nicotine (if the user relapses and smokes), varenicline's high binding affinity allows it to occupy the receptor, competitively blocking nicotine from binding. This blunts the rewarding dopaminergic surge from smoking, making the act less satisfying.[15][18]

-

Varenicline is the most effective single pharmacotherapy for smoking cessation, demonstrating superior efficacy to both placebo and nicotine replacement therapies.[8][18] Its success has also spurred investigations into its potential for treating other substance use disorders, such as alcohol dependence.[10]

Epibatidine and Derivatives: The Quest for Non-Opioid Analgesics

Epibatidine, an alkaloid isolated from the skin of a poison frog, is an exceptionally potent nAChR agonist with analgesic activity hundreds of times greater than morphine.[20][21] Its therapeutic use is precluded by a very narrow therapeutic window and high toxicity.[20][21][22] However, it serves as an invaluable lead compound.[21] Extensive research has focused on synthesizing epibatidine derivatives that retain the potent analgesic properties while shedding the toxicity, primarily by enhancing selectivity for nAChR subtypes involved in pain modulation over those mediating toxic effects.[11][22][23] These efforts aim to create a new class of powerful, non-opioid pain relievers.[11]

Selective α7 nAChR Agonists: Targeting Cognitive Decline

Given the role of α7 nAChRs in cognition, developing selective agonists for this subtype is a major goal for treating Alzheimer's disease, schizophrenia, and other disorders marked by cognitive impairment.[6][12][13]

-

ABT-418: An early isoxazole-based analog, ABT-418, showed promise as a cognition-enhancing agent with activity at both α4β2 and α7 subtypes.[1][24] Early clinical studies in patients with Alzheimer's disease demonstrated acute improvements in verbal learning tasks with minimal side effects at tested doses.[25] It was also investigated for ADHD.[24][26][27] While development was hampered by side effects like nausea at higher doses, ABT-418 validated the therapeutic concept of using nicotinic agonists for cognitive enhancement.[24][28]

Numerous other selective α7 agonists have since entered preclinical and clinical development, although bringing a successful compound to market remains a challenge.[12][13]

| Analog Class | Primary nAChR Target | Mechanism of Action | Primary Therapeutic Indication | Key Example(s) / Status |

| α4β2 Partial Agonists | α4β2 | Partial Agonist / Competitive Antagonist | Smoking Cessation, Alcohol Dependence | Varenicline: FDA-approved and widely used.[8][15][29] |

| Epibatidine Derivatives | α4β2* and other subtypes | Potent Agonist | Neuropathic & Chronic Pain | Epibatidine: Lead compound, too toxic for clinical use.[20][21] Derivatives are in preclinical/investigational stages.[11][23] |

| Broad-Spectrum Agonists | α4β2, α7 | Agonist | Cognitive Enhancement (AD, ADHD) | ABT-418: Showed early clinical promise but development challenged by side effects.[24][25] |

| Selective α7 Agonists | α7 | Agonist / Positive Allosteric Modulator | Cognitive Deficits (Schizophrenia, AD) | Multiple compounds (e.g., PH-399733, MEM 3454) have entered clinical trials, but none are yet approved.[12][13] |

Methodologies for Preclinical Evaluation

The development of novel nicotine analogs follows a structured pipeline designed to characterize their affinity, functional activity, and therapeutic potential before human trials.

In Vitro Characterization: Affinity and Function

The initial screening phase is critical for establishing the basic pharmacological profile of a new compound. The goal is to determine not just if the compound binds, but how tightly (affinity) and what effect it has upon binding (function).

Objective: To determine the binding affinity (Ki) of a test compound for various nAChR subtypes.

-

Preparation: Use cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7). Prepare membrane homogenates from these cells.

-

Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Causality: A low Ki value indicates high binding affinity. By comparing the Ki values across multiple receptor subtypes, a selectivity profile can be established. A compound with a significantly lower Ki for α7 versus α4β2 is considered α7-selective.

Objective: To characterize the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of a test compound.[4][30]

-

System Preparation: Inject cRNA encoding the desired human nAChR subunits into Xenopus laevis oocytes. Allow 2-4 days for receptor expression on the oocyte membrane.[30]

-

Electrophysiology Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (typically -70 mV).

-

Compound Application:

-

Agonism: Perfuse the oocyte with increasing concentrations of the test compound and measure the peak inward current elicited at each concentration.

-

Antagonism: Co-apply a fixed, known concentration of an agonist (like acetylcholine) with increasing concentrations of the test compound to measure inhibition of the agonist-induced current.

-

-

Data Analysis: Plot the normalized current response against the log concentration of the test compound.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Imax (maximal effect).[4]

-

Causality: The Imax relative to a full agonist like acetylcholine defines the compound's efficacy. An Imax similar to acetylcholine indicates a full agonist, while a significantly lower Imax indicates a partial agonist. An EC₅₀ value indicates the compound's potency.

-

In Vivo Evaluation: Animal Models

Promising candidates from in vitro screening are advanced to animal models to assess their effects in a complex biological system.[31][32] The choice of model is dictated by the intended therapeutic application.

-

Cognitive Enhancement: Models like the Morris water maze, Y-maze, and novel object recognition tasks are used to assess learning and memory in rodents.[33][34] A successful nootropic compound will improve performance in these tasks, for example, by reducing the time taken to find a hidden platform or increasing the time spent exploring a novel object.

-

Analgesia: The chronic constriction injury (CCI) model in rats is a standard for neuropathic pain.[23] The efficacy of an analgesic analog is measured by its ability to reverse mechanical allodynia (pain response to a non-painful stimulus).[23]

-

Addiction Liability: Nicotine discrimination assays are used to determine if an animal perceives the subjective effects of a test compound as being similar to nicotine.[11][23] This is a crucial test for assessing the abuse potential of new analogs.

Regulatory Landscape and Future Directions

The rise of synthetic nicotine for recreational use (e.g., in e-cigarettes) has created a complex regulatory environment. Initially, some manufacturers argued their products fell outside the purview of tobacco control laws.[35] However, regulatory bodies like the U.S. FDA have since clarified their authority to regulate products containing nicotine from any source, including synthetic.[36][37][38] This ensures that any nicotine-containing product intended for human consumption is subject to the same oversight.[39]

The future of therapeutic nicotine analogs is promising and will likely focus on:

-

Enhanced Selectivity: Developing compounds with even greater subtype selectivity to further improve the therapeutic index.

-

Allosteric Modulation: Exploring positive allosteric modulators (PAMs), which do not activate the receptor directly but enhance the effect of the endogenous neurotransmitter, acetylcholine.[12][13] This offers a more nuanced way to modulate receptor activity.

-

Novel Analogs: The emergence of new synthetic analogs like 6-methylnicotine (Metatine) in consumer products highlights the continuous innovation in this chemical space, necessitating ongoing pharmacological study and regulatory vigilance.[40]

Conclusion

Synthetic nicotine analogs represent a highly promising frontier in drug development for CNS disorders. By moving beyond the non-selective and problematic profile of nicotine, medicinal chemists and pharmacologists have created targeted molecules with significant therapeutic potential. Varenicline has already transformed smoking cessation, and ongoing research into subtype-selective agonists for pain and cognitive disorders holds the potential to deliver breakthrough treatments for some of the most challenging neurological and psychiatric conditions. The continued application of rigorous, validated preclinical evaluation methodologies will be paramount in translating this potential into clinically successful therapies.

References

- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (n.d.). National Center for Biotechnology Information.

- Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease. (n.d.). PubMed.

- Treating neuropathic pain and nicotine dependence: Epibatidine derivatives as potential therapeutics. (2024, May 8). Open Access Government.

- Varenicline: Uses, Dosage, Side Effects, Warnings. (2024, August 4). Drugs.com.

- Varenicline. (n.d.). Wikipedia.

- Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube.

- Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations. (n.d.). World Health Organization.

- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018, April 4). National Center for Biotechnology Information.

- Selective alpha7 nicotinic acetylcholine receptor ligands. (n.d.). PubMed.

- EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. (n.d.). ResearchGate.

- Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. (n.d.). PNAS.

- Current Trends in the Animal Models for Screening of Nootropic Agents. (n.d.). ResearchGate.

- Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review. (2020, June). PubMed.

- Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023, January 21). Psych Scene Hub.

- What is varenicline? (2025, August 2). Dr.Oracle.

- Epibatidine: A Promising Natural Alkaloid in Health. (2018, December 23). PubMed.

- Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. (2006, May 10). PubMed.

- Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023, September 10). Frontiers Publishing Partnerships.

- Determining Synthetic Nicotine's Place in the Tobacco and Nicotine Regulation Landscape. (2021, June 2). National Association of Attorneys General.

- New Regulations Potentially on the Horizon for Synthetic Nicotine in 2022. (2021, December 31). Troutman Pepper.

- Synthesis Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI.

- ABT-418. (n.d.). Wikipedia.

- Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist ABT-418 in intact but not basal forebrain-lesioned rats. (n.d.). PubMed.

- Pharmacokinetics and Pharmacodynamics of Synthetic Nicotine and Nicotine Analogues. (2026, January 16). ClinicalTrials.Veeva.

- Synthetic Nicotine: Science, Global Regulatory Landscape and Regulatory Considerations. (2024, December 9). ICO-WHO SYMPOSIA.

- A Pilot Controlled Clinical Trial of ABT-418, a Cholinergic Agonist, in the Treatment of Adults With Attention Deficit Hyperactivity Disorder. (n.d.). Psychiatry Online.

- Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations | Request PDF. (2025, August 6). ResearchGate.

- Synthesis of nicotine derivatives from nicotine. (n.d.). Google Patents.

- Nicotine Receptor Partial Agonists. (n.d.). COPD-X.

- Cognitive enhancers for the treatment of ADHD. (n.d.). PubMed Central.

- Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses. (n.d.). PubMed Central.

- Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. (n.d.). PubMed.

- (PDF) Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. (2025, August 6). ResearchGate.

- Nicotine receptor partial agonists for smoking cessation. (n.d.). PubMed Central.

- Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (n.d.). National Center for Biotechnology Information.

- Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. (n.d.). PubMed Central.

- Cognition Models and Drug Discovery. (n.d.). National Center for Biotechnology Information.

- Nicotine. (n.d.). Wikipedia.

- α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. (n.d.). PubMed Central.

- A Novel Approach for the Synthesis of (R) and (S)-Nicotine. (n.d.). SciRP.org.

- 6-Methylnicotine. (n.d.). Wikipedia.

- Pharmacodynamics of Synthetic Nicotine. (2025, April 2). UCSF Clinical Trials.

- Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. (n.d.). ACS Publications.

- Development of a novel alpha7-nicotinic acetylcholine receptor-selective cell-penetrating peptide for intracellular cargo transport. (n.d.). PubMed Central.

- Full article: Development of a novel alpha7-nicotinic acetylcholine receptor-selective cell-penetrating peptide for intracellular cargo transport. (n.d.). Taylor & Francis Online.

- A Study on Nootropic Effect of Daucus Carota in Animal Models. (n.d.). ResearchGate.

- Animal models to guide clinical drug development in ADHD: lost in translation? (n.d.). PubMed Central.

- Animal Models of Cognitive Impairment. (n.d.). National Center for Biotechnology Information.

Sources

- 1. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Varenicline - Wikipedia [en.wikipedia.org]

- 9. copdx.org.au [copdx.org.au]

- 10. pnas.org [pnas.org]

- 11. openaccessgovernment.org [openaccessgovernment.org]

- 12. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. psychscenehub.com [psychscenehub.com]

- 16. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. youtube.com [youtube.com]

- 20. mmsl.cz [mmsl.cz]

- 21. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Epibatidine: A Promising Natural Alkaloid in Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]

- 24. ABT-418 - Wikipedia [en.wikipedia.org]

- 25. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. psychiatryonline.org [psychiatryonline.org]

- 27. Cognitive enhancers for the treatment of ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist ABT-418 in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. drugs.com [drugs.com]

- 30. Development of a novel alpha7-nicotinic acetylcholine receptor-selective cell-penetrating peptide for intracellular cargo transport - PMC [pmc.ncbi.nlm.nih.gov]